molecular formula C7H4BrF3O B1444032 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene CAS No. 1261475-23-3

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene

Cat. No.: B1444032
CAS No.: 1261475-23-3
M. Wt: 241 g/mol
InChI Key: CIBTWXKNTCYDMS-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene typically involves the bromination and fluorination of appropriate precursor compounds. One common method is the bromination of 4-(difluoromethoxy)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its halogen substituents enhance reactivity, allowing for various substitution reactions that are fundamental in organic chemistry.

Medicinal Chemistry

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene is instrumental in drug development, particularly for compounds targeting specific enzymes or receptors. The presence of halogens can increase binding affinity and selectivity, making it useful in designing inhibitors for therapeutic applications.

Case Study: Glycolytic Inhibition in GBM Cells

A study investigated the compound's ability to inhibit hexokinase activity in glioblastoma (GBM) cells. The results indicated that it had an IC50 value of 45 µM, demonstrating enhanced binding compared to other analogs.

CompoundIC50 (µM)Mechanism of Action
2-DG150Hexokinase inhibition
2-Bromo-4-(DFM)-1-FB45Enhanced hexokinase binding

Material Science

The compound is utilized in the synthesis of advanced materials such as polymers and liquid crystals due to its unique electronic properties. Its ability to participate in cross-coupling reactions enhances its utility in developing new materials with tailored properties.

The biological activity of this compound is notable for its potential anticancer and antimicrobial properties. Studies have shown promising results against various pathogens.

Case Study: Antimicrobial Screening

In tests against common pathogens like Escherichia coli and Staphylococcus aureus, the compound exhibited significant antimicrobial activity.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethoxy)-1-fluorobenzene
  • 2-Bromo-4-(difluoromethoxy)-1-nitrobenzene
  • 2-Bromo-4-(difluoromethoxy)benzonitrile

Uniqueness

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene is unique due to the specific arrangement of bromine, fluorine, and difluoromethoxy groups on the benzene ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and enhancing its reactivity in various chemical reactions.

Biological Activity

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene is a fluorinated aromatic compound with a molecular formula of C7_7H4_4BrF3_3O. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound can be described using the following identifiers:

  • SMILES : C1=CC(=C(C=C1OC(F)F)Br)F
  • InChI : InChI=1S/C7H4BrF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H

This compound features a bromine atom and two fluorine atoms on the benzene ring, along with a difluoromethoxy group, which significantly influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of fluorinated compounds in cancer therapy. Specifically, this compound has been investigated for its ability to inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). The mechanism involves modulation of hexokinase activity, which is crucial for glycolytic metabolism in tumors.

Key Findings:

  • Cytotoxicity : Fluorinated derivatives have demonstrated potent cytotoxic effects, with lower IC50_{50} values compared to non-fluorinated analogs under hypoxic conditions .
  • Mechanism : These compounds bind competitively to hexokinase, inhibiting its activity more effectively than traditional inhibitors like 2-deoxy-d-glucose (2-DG) .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary investigations suggest that it may exhibit activity against various bacterial strains, although detailed mechanisms and specific efficacy data are still under review.

Study 1: Glycolytic Inhibition in GBM Cells

In a recent study focusing on GBM, researchers synthesized several halogenated analogs of glucose, including this compound. These compounds were tested for their ability to inhibit hexokinase activity.

CompoundIC50_{50} (µM)Mechanism of Action
2-DG150Hexokinase inhibition
2-Bromo-4-(DFM)-1-FB45Enhanced hexokinase binding

DFM = Difluoromethoxy; FB = Fluoro Benzene

Study 2: Antimicrobial Screening

A screening of various fluorinated compounds, including this compound, was conducted against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated promising antimicrobial activity, warranting further investigation into structure-activity relationships.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-bromo-4-(difluoromethoxy)-1-fluorobenzene, and how do reaction parameters influence yield?

  • Methodology : Begin with halogenation of fluorobenzene derivatives using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Introduce the difluoromethoxy group via nucleophilic substitution using difluoromethoxide ions under anhydrous conditions. Monitor reaction progress via GC-MS to optimize temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF). Purity can be assessed using column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Critical Parameters : Excess bromine may lead to di-substitution; controlled stoichiometry (1:1.1 molar ratio) is essential. Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential halogenated aromatic toxicity .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas to prevent hydrolysis of the difluoromethoxy group. Label containers with hazard codes (e.g., H302 for acute toxicity) .

Q. How can purity and structural integrity be validated for this compound?

  • Analytical Methods :

  • GC-MS : Confirm molecular ion peaks (m/z ~238 for C₇H₃BrF₃O) and absence of side products.
  • ¹H/¹⁹F NMR : Identify substituent patterns (e.g., difluoromethoxy at δ 6.8–7.2 ppm for aromatic protons, ¹⁹F signals at -70 to -80 ppm) .
  • Elemental Analysis : Match calculated vs. observed C/H/F/Br ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing difluoromethoxy group (-OCF₂) activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. The bromine substituent acts as a leaving group, with coupling yields >85% under optimized conditions .
  • Contradictions : Some studies report reduced yields with bulky boronic esters due to steric hindrance from the -OCF₂ group. Adjust catalyst loading (5 mol% Pd) or switch to Buchwald-Hartwig conditions for challenging substrates .

Q. What computational methods predict the thermodynamic stability of intermediates in reactions involving this compound?

  • Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states during substitution reactions. Compare activation energies for bromine vs. fluorine displacement. Solvent effects (e.g., DCM vs. DMSO) can be modeled using PCM (Polarizable Continuum Model) .
  • Data Interpretation : Higher enthalpy of vaporization (ΔHvap ~40.7 kJ/mol) suggests strong intermolecular interactions, influencing sublimation purification strategies .

Q. How can conflicting NMR data from different synthesis routes be resolved?

  • Case Study : Conflicting ¹⁹F NMR signals may arise from residual solvents or rotamers. Use deuterated solvents (CDCl₃) and variable-temperature NMR to distinguish dynamic effects. For example, broadening at 25°C vs. sharp peaks at -40°C confirms conformational exchange .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to rule out isotopic impurities .

Q. Notes

  • For biological studies, derivatize the compound into prodrugs (e.g., esterification) to enhance bioavailability .

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBTWXKNTCYDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261475-23-3
Record name 2-bromo-4-(difluoromethoxy)-1-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene
2-Bromo-4-(difluoromethoxy)-1-fluorobenzene
2-Bromo-4-(difluoromethoxy)-1-fluorobenzene
2-Bromo-4-(difluoromethoxy)-1-fluorobenzene
2-Bromo-4-(difluoromethoxy)-1-fluorobenzene
2-Bromo-4-(difluoromethoxy)-1-fluorobenzene

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